molecular formula C19H18N2O4S2 B2453538 methyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 1040666-43-0

methyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2453538
CAS No.: 1040666-43-0
M. Wt: 402.48
InChI Key: LCIPMTSRQVEMFF-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C19H18N2O4S2 and its molecular weight is 402.48. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S2/c1-25-19(24)16-10-5-4-8-12(10)27-18(16)21-15(22)9-14-17(23)20-11-6-2-3-7-13(11)26-14/h2-3,6-7,14H,4-5,8-9H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIPMTSRQVEMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3C(=O)NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Future studies should aim to elucidate these pathways and their downstream effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions.

Biological Activity

Methyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a complex arrangement that includes a benzo[b][1,4]thiazine core and a cyclopenta[b]thiophene moiety. Its molecular formula is C15H16N2O3SC_{15}H_{16}N_{2}O_{3}S, and it has a molecular weight of approximately 304.36 g/mol.

Antimicrobial Activity

Research indicates that derivatives of the benzothiazine class, particularly those with keto groups, exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of similar compounds against Staphylococcus aureus, suggesting potential applications in treating infections .

Anticancer Potential

Compounds with structural similarities have also been investigated for their anticancer activities. For instance, studies on indolyl-triazole hybrids demonstrated cytotoxic effects against breast and liver cancer cell lines (MCF-7 and HepG2), with IC50 values indicating potent activity . The mechanism often involves apoptosis induction and cell cycle arrest.

The biological effects of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. For example:

  • Enzyme Inhibition : Compounds similar to this structure have shown dual inhibition against key targets such as EGFR and PARP-1 .
  • Apoptosis Induction : The compound may induce programmed cell death in cancer cells through various signaling pathways.

Study 1: Antimicrobial Efficacy

A derivative of the compound was tested for its effectiveness against bacterial strains. The study reported that certain modifications enhanced its antibacterial properties significantly compared to standard antibiotics .

Study 2: Anticancer Activity

In vitro studies demonstrated that the compound effectively reduced cell viability in cancer cell lines. The results indicated that the compound could serve as a lead for developing new anticancer therapies .

Data Table: Biological Activity Summary

Activity Cell Line/Pathogen IC50 (μM) Reference
AntibacterialStaphylococcus aureus12.36
AnticancerMCF-71.07
AnticancerHepG20.32
Enzyme InhibitionEGFR62.4 nM
Enzyme InhibitionPARP-11.24 nM

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research indicates that compounds similar to methyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains and fungi. A study demonstrated that thiophene derivatives possess antifungal and antibacterial activities, suggesting potential applications in treating infectious diseases .

2. Anticancer Research
The thiazine and thiophene moieties present in this compound are of particular interest in cancer research. Compounds containing these structures have been evaluated for their cytotoxic effects on cancer cell lines. Preliminary studies have indicated that they may inhibit tumor growth by inducing apoptosis in cancer cells .

3. Enzyme Inhibition
Certain derivatives have been studied for their ability to inhibit specific enzymes linked to disease pathways. For example, compounds derived from benzo[b][1,4]thiazine have been shown to inhibit enzymes involved in cancer progression and inflammation . This suggests a potential role in drug development for chronic diseases.

Research Case Studies

StudyFocusFindings
Puterová et al. (2010)Antifungal and Antibacterial ActivitiesDemonstrated that thiophene derivatives possess significant antimicrobial properties against various strains .
Saeed et al. (2010)Antifungal ActivityReported effective antifungal activity of thiophene derivatives in vitro .
Arhin et al. (2006)Antibacterial ActivityFound that certain thiophene derivatives showed promising antibacterial effects .

Synthesis and Derivation

The synthesis of this compound typically involves multi-step organic reactions including acylation and cyclization processes. The detailed synthetic pathways can be optimized for yield and purity based on the desired application.

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent/catalyst choices influence yield?

The synthesis typically involves multi-step reactions, including cyclization and amide coupling. Key parameters include:

  • Temperature : 60–80°C for cyclization steps to avoid side reactions (e.g., dimerization) .
  • Solvents : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates, while toluene is preferred for Knoevenagel condensations due to its inertness .
  • Catalysts : Triethylamine (TEA) or piperidine accelerates amide bond formation, with yields improving by 15–20% compared to uncatalyzed reactions .
  • Purity monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates and ensure >95% purity .

Q. How can researchers validate the purity and structural integrity of the synthesized compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities at <0.5% levels .
  • Spectroscopy :
    • 1H/13C NMR : Confirm stereochemistry via coupling constants (e.g., dihydrothiazine protons at δ 3.8–4.2 ppm) and carbonyl peaks (δ 165–170 ppm) .
    • IR : Detect characteristic bands for amide (1650 cm⁻¹) and ester (1720 cm⁻¹) groups .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion ([M+H]+) with <3 ppm error .

Q. What are the critical structural features influencing this compound’s reactivity?

  • Thiophene core : Electron-rich sulfur heterocycle facilitates electrophilic substitutions (e.g., nitration) at the 5-position .
  • Dihydrobenzothiazine moiety : The 3-oxo group enhances hydrogen-bonding interactions with biological targets .
  • Ester group : Hydrolyzes under basic conditions to carboxylic acid, altering solubility and bioavailability .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

  • Kinetic assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Ki) against target enzymes like cyclooxygenase-2 (COX-2) .
  • Docking studies : Molecular dynamics simulations (AMBER/CHARMM) predict binding poses in the enzyme active site, validated by site-directed mutagenesis .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .

Q. What experimental strategies resolve conflicting spectroscopic data for diastereomers?

  • Chiral chromatography : Use a Chiralpak IC column with hexane/isopropanol (90:10) to separate enantiomers .
  • NOESY NMR : Identify spatial proximities (e.g., between dihydrocyclopenta protons and acetamido groups) to assign stereochemistry .
  • X-ray crystallography : Resolve absolute configuration with datasets collected at 100 K (R-factor < 0.05) .

Q. How can degradation pathways under physiological conditions be analyzed?

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C .
  • LC-MS/MS : Identify degradation products (e.g., hydrolyzed ester or oxidized thiophene) and propose pathways via fragment ion analysis .
  • Accelerated stability testing : Store samples at 40°C/75% RH for 6 months to predict shelf-life using Arrhenius modeling .

Q. What methodologies address low yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors reduce reaction time by 50% and improve heat transfer for exothermic steps .
  • Microwave-assisted synthesis : Achieve 80% yield in 30 minutes for cyclization steps (vs. 6 hours conventionally) .
  • Design of Experiments (DoE) : Optimize parameters (e.g., reagent stoichiometry, temperature) via response surface methodology .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Bioisosteric replacement : Substitute the dihydrobenzothiazine 3-oxo group with a sulfonamide to enhance metabolic stability .
  • Fragment-based screening : Test truncated analogs (e.g., methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate) to identify essential pharmacophores .
  • QSAR modeling : Use Gaussian or Schrödinger software to correlate electronic parameters (HOMO/LUMO) with antibacterial IC50 values .

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